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Compound Name: N-Ethylpentylamine

Cat. No.: B099192 Get Quote

N-Ethylpentylamine: A Versatile Intermediate in
Chemical Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Ethylpentylamine, a secondary aliphatic amine, serves as a crucial and versatile

intermediate in a multitude of chemical syntheses. Its unique structural features, combining a

linear pentyl group with a nimble ethyl group on the nitrogen atom, impart a balance of

lipophilicity and reactivity that makes it a valuable building block in the creation of a diverse

array of complex molecules. This guide provides a comprehensive overview of the synthesis,

properties, and key applications of N-Ethylpentylamine, with a particular focus on its role in

the development of novel therapeutics. Detailed experimental protocols, quantitative data, and

visual representations of relevant chemical pathways are presented to facilitate its practical

application in a research and development setting.

Chemical and Physical Properties
N-Ethylpentylamine, also known as N-ethyl-1-pentanamine, is a colorless to light yellow liquid

with a characteristic amine odor.[1][2] A summary of its key physical and chemical properties is

provided in the table below for easy reference.
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Property Value Reference(s)

CAS Number 17839-26-8 [3][4]

Molecular Formula C₇H₁₇N [3][4]

Molecular Weight 115.22 g/mol [3][5]

Boiling Point 135-142 °C [3][4][6]

Melting Point -38 °C (estimate) [3][4]

Density ~0.75 g/cm³ [4][6]

Flash Point 26.8 °C [3][4]

Refractive Index ~1.412 [3][6]

Synthesis of N-Ethylpentylamine
Several synthetic routes are available for the preparation of N-Ethylpentylamine, each with its

own advantages and considerations. The most common methods include reductive amination,

N-alkylation of a primary amine, and a multi-step industrial process.

Reductive Amination of Pentanal
Reductive amination is a widely used and efficient one-pot method for the synthesis of

secondary amines.[7] This process involves the reaction of an aldehyde (pentanal) with a

primary amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the

desired secondary amine, N-Ethylpentylamine.[7][8]

Materials:

Pentanal (Valeraldehyde)

Ethylamine (as a solution in a suitable solvent, e.g., THF or ethanol)

Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN)

Glacial acetic acid (catalytic amount)
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Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) as solvent

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine (saturated aqueous NaCl solution)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

To a stirred solution of pentanal (1.0 equivalent) in anhydrous DCM at 0 °C (ice bath), add

ethylamine (1.1 equivalents).

Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents).

Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine

intermediate.

Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction

mixture, ensuring the temperature does not rise significantly.

Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by thin-

layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃

solution until gas evolution ceases.

Transfer the mixture to a separatory funnel and separate the organic layer.

Extract the aqueous layer with DCM (2 x 50 mL).

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary

evaporator.
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The crude N-Ethylpentylamine can be purified by fractional distillation under atmospheric or

reduced pressure to yield the pure product.

N-Alkylation of Pentylamine
Another common approach is the direct alkylation of a primary amine (pentylamine) with an

alkyl halide (e.g., ethyl iodide or ethyl bromide).[9] This Sₙ2 reaction is typically carried out in

the presence of a base to neutralize the hydrogen halide formed as a byproduct.[9]

Materials:

Pentylamine

Ethyl iodide or Ethyl bromide

Potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base

Acetonitrile or Dimethylformamide (DMF) as solvent

Diethyl ether

Deionized water

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a round-bottom flask, dissolve pentylamine (1.0 equivalent) and potassium carbonate (1.5

equivalents) in acetonitrile.

Slowly add ethyl iodide (1.1 equivalents) to the stirred suspension at room temperature.

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 12-

24 hours, monitoring by TLC or GC-MS.

After cooling to room temperature, filter off the solid potassium salts and wash the filter cake

with a small amount of diethyl ether.

Concentrate the filtrate under reduced pressure to remove the solvent.
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Dissolve the residue in diethyl ether and wash with water to remove any remaining salts.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by fractional distillation.

Multi-step Synthesis from 5-Chloro-2-pentanone
An industrial-scale synthesis has been patented which involves a two-step process starting

from 5-chloro-2-pentanone and N-ethylethanolamine.[9][10] This method is reported to achieve

high yields.[9]

Nucleophilic Substitution: 5-chloro-2-pentanone is reacted with N-ethylethanolamine in a

solvent such as xylene in the presence of a catalyst. This forms the intermediate, 5-(N-ethyl-

N-2-hydroxyethylamino)-2-pentanone.[10]

Reductive Amination: The intermediate ketone is then subjected to reductive amination using

ammonia and hydrogen gas in the presence of a Raney nickel catalyst to yield the final

product.[10]

Synthesis Method Key Reactants Typical Yield Reference(s)

Reductive Amination Pentanal, Ethylamine
Good to Excellent

(typically >80%)
[7][8]

N-Alkylation
Pentylamine, Ethyl

Halide

Moderate to Good

(can be affected by

overalkylation)

[3][9]

Multi-step Synthesis

5-Chloro-2-

pentanone, N-

Ethylethanolamine

94-95% (reported for

the overall process)
[9]

Applications of N-Ethylpentylamine as a Versatile
Intermediate
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The utility of N-Ethylpentylamine as a synthetic intermediate spans several industries,

including pharmaceuticals, agrochemicals, and materials science.

Pharmaceutical Synthesis: N-Ethylpentylamine serves as a key building block for the

synthesis of various active pharmaceutical ingredients (APIs).[3] Its structure is a common

scaffold in the development of enzyme inhibitors.

Agrochemicals: It is used as an intermediate in the production of certain pesticides and

herbicides.[1][2]

Polymers and Plastics: The amine functionality allows it to be incorporated into polymer

chains, acting as a monomer or a curing agent.[3]

Fuel Additives and Corrosion Inhibitors: N-Ethylpentylamine and its derivatives can be used

to improve fuel efficiency and prevent corrosion of metal surfaces.[3]

N-Ethylpentylamine in Drug Discovery: Targeting
Soluble Epoxide Hydrolase
A particularly significant application of N-Ethylpentylamine is in the development of inhibitors

for soluble epoxide hydrolase (sEH).[11] sEH is a key enzyme in the arachidonic acid metabolic

cascade, where it hydrolyzes anti-inflammatory and vasodilatory epoxyeicosatrienoic acids

(EETs) into their less active dihydroxyeicosatrienoic acid (DHET) counterparts.[2][11] By

inhibiting sEH, the beneficial effects of EETs can be prolonged, offering a promising therapeutic

strategy for conditions such as hypertension, inflammation, and pain.[11]

Derivatives of N-Ethylpentylamine have been incorporated into various pharmacophores,

often in urea- or amide-based structures, that effectively inhibit sEH.[1][4] The ethylpentylamino

moiety can be tailored to fit into the hydrophobic binding pocket of the enzyme.

Arachidonic Acid Metabolic Pathway and sEH Inhibition
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Arachidonic Acid CYP Epoxygenase Epoxyeicosatrienoic Acids (EETs)
(Anti-inflammatory, Vasodilatory)

Soluble Epoxide Hydrolase (sEH) Dihydroxyeicosatrienoic Acids (DHETs)
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(N-Ethylpentylamine Derivatives)
 Inhibition
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Caption: The role of sEH in the arachidonic acid pathway and the point of intervention for sEH

inhibitors.

Compound Class
Example Structure
(General)

IC₅₀ Range (Human
sEH)

Reference(s)

Urea-based Inhibitors

R₁-NH-CO-NH-R₂

(where R₁ or R₂

contains an

ethylpentylamino

moiety)

Low nM to µM [1][4]

Amide-based

Inhibitors

R₁-CO-NH-R₂ (where

R₁ or R₂ contains an

ethylpentylamino

moiety)

Low nM to µM [1][4]

Note: IC₅₀ values are highly dependent on the specific substituents (R₁ and R₂) and the assay

conditions.

Experimental Workflow for sEH Inhibitor Discovery
The discovery and development of novel sEH inhibitors derived from N-Ethylpentylamine
typically follows a structured workflow, from initial synthesis to biological evaluation.
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Chemical Synthesis

Biological Evaluation

N-Ethylpentylamine

Reaction with Pharmacophore
(e.g., isocyanate, carboxylic acid)
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Library of
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(sEH Inhibition Assay)
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Structure-Activity
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Caption: A typical workflow for the discovery and development of novel sEH inhibitors.
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Conclusion
N-Ethylpentylamine stands out as a highly valuable and adaptable intermediate in modern

chemical synthesis. Its straightforward preparation and versatile reactivity make it an attractive

starting material for a wide range of applications, from industrial polymers to sophisticated

pharmaceutical agents. The critical role of N-Ethylpentylamine-derived structures in the

development of potent soluble epoxide hydrolase inhibitors highlights its significance in the

ongoing quest for novel therapeutics to treat inflammatory and cardiovascular diseases. The

detailed protocols and data presented in this guide are intended to empower researchers and

developers to effectively harness the synthetic potential of this important chemical building

block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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